REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>C1COCC1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:17](=[O:18])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, after 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at refluxing for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (100 mL)
|
Type
|
ADDITION
|
Details
|
poured into 2N HCl solution (200 mL)
|
Type
|
CUSTOM
|
Details
|
collected the solid
|
Type
|
WASH
|
Details
|
washed with water (50 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |